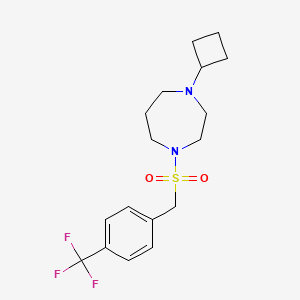

1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane

Descripción

Propiedades

IUPAC Name |

1-cyclobutyl-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2S/c18-17(19,20)15-7-5-14(6-8-15)13-25(23,24)22-10-2-9-21(11-12-22)16-3-1-4-16/h5-8,16H,1-4,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNSWYAGWCMERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the trifluoromethyl group. The synthetic route may involve the following steps:

Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.

Formation of the Diazepane Ring: This can be accomplished through cyclization reactions involving appropriate diamine precursors.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Differences

Sulfonyl vs. Benzamide Linkers: The target compound and derivatives feature sulfonyl groups, which are electron-withdrawing and may enhance stability compared to benzamide-linked analogs (e.g., ) .

Substituent Effects: Trifluoromethyl (CF3): The target compound’s 4-CF3-benzyl group increases hydrophobicity compared to halogenated (Cl, F) or brominated analogs (). CF3 groups are known to improve binding affinity in receptor-ligand interactions . Cyclobutyl vs. Methyl/Alkyl: The cyclobutyl group in the target compound introduces ring strain and conformational rigidity, contrasting with the flexibility of pentyl () or methyl () substituents.

Synthetic Complexity: Diazepane derivatives with pyridinyl or cyanophenyl groups (–2) require multi-step synthesis with lower yields (33–48%), likely due to steric hindrance or purification challenges . Sulfonyl derivatives (e.g., ) may involve simpler sulfonation reactions but require precise control of halogenation.

Pharmacological Implications (Inferred)

- Metabolic Stability : The CF3 group may reduce oxidative metabolism compared to halogenated analogs () or brominated derivatives ().

Actividad Biológica

1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring, which is known for its diverse biological activities. The inclusion of a trifluoromethyl group and a sulfonyl moiety enhances its lipophilicity and receptor binding affinity. The structural formula can be represented as follows:

Pharmacological Effects

1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane has been studied for its effects on various biological targets:

- Muscarinic Acetylcholine Receptors : Preliminary studies indicate that compounds with similar structures exhibit positive allosteric modulation of muscarinic receptors, which are crucial in neurotransmission and cognitive functions .

- Anti-inflammatory Activity : The sulfonamide group is often associated with anti-inflammatory properties. Compounds with similar functionalities have shown efficacy in models of inflammation by inhibiting pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested based on related compounds:

- Receptor Modulation : The trifluoromethylbenzyl group may enhance binding to specific receptors, leading to altered signaling pathways.

- Enzyme Inhibition : Similar sulfonamide derivatives have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting a potential role for this compound in modulating such activities.

Study 1: Muscarinic Receptor Modulation

A study conducted on structurally related compounds showed that modifications at the benzylic position improved receptor binding and potency. For instance, the introduction of a methyl group at this position resulted in a threefold increase in potency compared to non-modified analogs . This suggests that 1-cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane may also exhibit enhanced activity through similar modifications.

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to 1-cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane:

| Compound | Target | Activity (pEC50) | Mechanism |

|---|---|---|---|

| Compound A | hM5 receptor | 5.21 ± 0.06 | Positive allosteric modulation |

| Compound B | Inflammatory cytokines | Reduction by 50% at 10 µM | Enzyme inhibition |

| Compound C | Muscarinic receptors | 6.01 ± 0.07 | Enhanced binding affinity |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.